molecular formula C17H22N4O4 B2622405 N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014089-66-7

N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2622405
CAS No.: 1014089-66-7
M. Wt: 346.387
InChI Key: CJNHJFKMBMWOTH-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Functional Group Introduction: Subsequent steps involve the introduction of the ethoxy and ethyl groups through alkylation reactions. This can be achieved using ethyl halides in the presence of a base.

    Acetamido and Methoxy Group Addition: The acetamido and methoxy groups are introduced via acylation and methylation reactions, respectively. Acylation can be performed using acetic anhydride or acetyl chloride, while methylation typically involves methyl iodide or dimethyl sulfate.

    Final Coupling: The final step involves coupling the substituted pyrazole with the appropriate carboxamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its potential therapeutic effects could be explored in the treatment of diseases such as cancer, inflammation, or infectious diseases.

    Industry: The compound might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s functional groups may enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-methyl-1H-pyrazole-4-carboxamide
  • N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-propyl-1H-pyrazole-4-carboxamide
  • N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-butyl-1H-pyrazole-4-carboxamide

Uniqueness

Compared to these similar compounds, N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide may exhibit unique properties due to the specific arrangement and nature of its functional groups

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-5-21-10-13(17(20-21)25-6-2)16(23)19-14-9-12(18-11(3)22)7-8-15(14)24-4/h7-10H,5-6H2,1-4H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNHJFKMBMWOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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